tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a synthetic compound with the molecular formula C43H54N8O7 and a molecular weight of 794.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: In industrial applications, this compound is used in the development of new materials and as a component in specialized chemical formulations
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Properties
CAS No. |
157973-91-6 |
---|---|
Molecular Formula |
C43H54N8O7 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C43H54N8O7/c1-27-14-8-10-18-32(27)48-41(56)45-21-13-12-20-34(47-30-24-37(52)51(26-30)36(38(44)53)22-28-15-6-5-7-16-28)39(54)50-40(55)35(49-42(57)58-43(2,3)4)23-29-25-46-33-19-11-9-17-31(29)33/h5-11,14-19,25,30,34-36,46-47H,12-13,20-24,26H2,1-4H3,(H2,44,53)(H,49,57)(H2,45,48,56)(H,50,54,55)/t30-,34+,35+,36+/m1/s1 |
InChI Key |
HRNMANYNLBIEDG-WJERKRFCSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)N[C@@H]4CC(=O)N(C4)[C@@H](CC5=CC=CC=C5)C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
Synonyms |
4-((1,1-dimethylethoxy)carbonyl)-tryptophyl-lysyl(2-tolylaminocarbonyl)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one 4-Boc-Trp-Lys(Tac)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one BOOTLABCAP |
Origin of Product |
United States |
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